

Application of Derazantinib Racemate in Cholangiocarcinoma Studies

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Compound of Interest		
Compound Name:	Derazantinib Racemate	
Cat. No.:	B3182171	Get Quote

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Application Notes

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive multi-kinase inhibitor investigated for the treatment of intrahepatic cholangiocarcinoma (iCCA), particularly in patients with genetic aberrations in the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] The compound supplied for preclinical and clinical studies is a racemate.[3][4][5][6]

Mechanism of Action

Derazantinib potently inhibits the kinase activity of FGFR1, 2, and 3.[7] In cholangiocarcinoma, the primary target is the FGFR2 signaling pathway, which, when aberrantly activated by gene fusions, rearrangements, mutations, or amplifications, becomes a key driver of tumor cell proliferation and survival.[8][9] Derazantinib's mechanism involves competitively binding to the ATP-binding pocket of the FGFR kinase domain, which blocks the autophosphorylation and activation of the receptor. This inhibition leads to the downregulation of major downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, ultimately resulting in cell cycle arrest and apoptosis of tumor cells.[10][11]

Beyond its potent activity against the FGFR family, derazantinib also demonstrates inhibitory effects on other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7] This broader activity may



contribute to its anti-tumor effects by modulating the tumor microenvironment and inhibiting angiogenesis.

Clinical Efficacy in Cholangiocarcinoma

Clinical data, primarily from the Phase 2 FIDES-01 study, have demonstrated the therapeutic potential of derazantinib in patients with advanced iCCA who have progressed on prior therapies.[12] The study evaluated the efficacy in two main cohorts: patients with FGFR2 fusions and those with FGFR2 mutations or amplifications.

In patients with FGFR2 fusions, derazantinib treatment resulted in an objective response rate (ORR) of 21.4% and a disease control rate (DCR) of 75.7%.[12] The median progression-free survival (PFS) was 8.0 months, with a median overall survival (OS) of 17.2 months.[12] For patients with FGFR2 mutations or amplifications, the ORR was 6.5%, with a DCR of 58.1%.[12] In this cohort, the median PFS was 8.3 months, and the median OS was 15.9 months.[12]

Safety and Tolerability

Derazantinib has shown a manageable safety profile in clinical trials.[2][7] The most frequently observed treatment-related adverse events include hyperphosphatemia (an on-target effect of FGFR inhibition), asthenia/fatigue, nausea, and elevations in liver transaminases.[12] Compared to other FGFR inhibitors, derazantinib has been associated with a low incidence of class-specific side effects like stomatitis, hand-foot syndrome, and retinal toxicity.[7]

Data Presentation

Table 1: Efficacy of Derazantinib in the FIDES-01 Study (FGFR2 Fusion Cohort)



Efficacy Endpoint	Value	95% Confidence Interval
Objective Response Rate (ORR)	21.4%	66.3% - 83.6%
Disease Control Rate (DCR)	75.7%	66.3% - 83.6%
Median Progression-Free Survival (PFS)	8.0 months	5.5 - 8.3 months
Median Overall Survival (OS)	17.2 months	12.5 - 22.4 months

Data sourced from the FIDES-01 clinical trial.[12][13]

Table 2: Efficacy of Derazantinib in the FIDES-01 Study

(FGFR2 Mutation/Amplification Cohort)

Efficacy Endpoint	Value	95% Confidence Interval
Objective Response Rate (ORR)	6.5%	0.8% - 21.4%
Disease Control Rate (DCR)	58.1%	39.1% - 75.5%
Median Progression-Free Survival (PFS)	8.3 months	1.9 - 16.7 months
Median Overall Survival (OS)	15.9 months	8.4 - Not Estimable

Data sourced from the FIDES-01 clinical trial.[12][13]

Table 3: Common Treatment-Related Adverse Events (Any Grade)

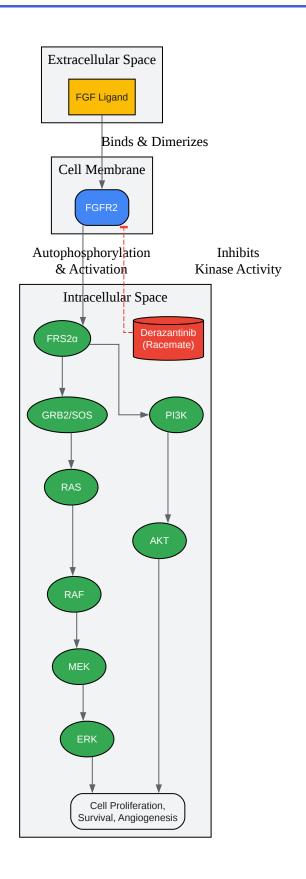


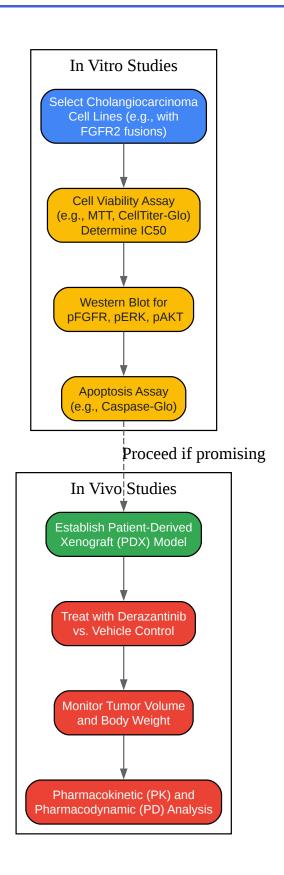
Adverse Event	Frequency
Hyperphosphatemia	37%
Asthenia/Fatigue	34%
Nausea	30%
Transaminase Elevations	29%
Dry Mouth	27%
Dry Eye	23%

Data compiled from the FIDES-01 clinical trial.[12]

Mandatory Visualizations







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